

Carboxyrhodamine 110-PEG4-alkyne stability and storage conditions

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Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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Technical Support Center: Carboxyrhodamine 110-PEG4-alkyne

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of **Carboxyrhodamine 110-PEG4-alkyne** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Carboxyrhodamine 110-PEG4-alkyne**?

A1: **Carboxyrhodamine 110-PEG4-alkyne** should be stored at -20°C in a dry environment. For optimal stability, it is also recommended to desiccate the product.^[1] When stored correctly, the product has a shelf life of at least 12 to 24 months.^[2]

Q2: How should I prepare stock solutions of **Carboxyrhodamine 110-PEG4-alkyne**?

A2: It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol.^[3] The hydrophilic PEG spacer enhances solubility in aqueous media.^[2] For long-term storage of stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. These aliquots are

generally usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q3: What is the stability of **Carboxyrhodamine 110-PEG4-alkyne** under different experimental conditions?

A3: Carboxyrhodamine 110 and its derivatives are known for their high stability. They are significantly more photostable than many other green fluorescent dyes, including Alexa 488. The fluorescence of the Carboxyrhodamine 110 conjugate is insensitive to pH in the range of 4 to 9. Furthermore, it is highly stable under both acidic and basic conditions, making it a robust choice for various experimental setups.[3]

Q4: Can I use **Carboxyrhodamine 110-PEG4-alkyne** for live-cell imaging?

A4: While **Carboxyrhodamine 110-PEG4-alkyne** can be used in protocols involving live cells, it is important to consider the components of the click chemistry reaction. The copper(I) catalyst used in the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells. For live-cell imaging applications, it is advisable to use copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC), or to use a copper-chelating ligand to minimize copper-induced cytotoxicity.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for **Carboxyrhodamine 110-PEG4-alkyne**.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	~587.6 g/mol
Molecular Formula	C ₃₂ H ₃₃ N ₃ O ₈
Purity	≥ 90-95% (HPLC)
Form	Solid
Color	Dark Red

Table 2: Spectroscopic Properties

Property	Value
Excitation Maximum (λ_{abs})	501 nm
Emission Maximum (λ_{em})	525 nm
Molar Extinction Coefficient (ϵ)	74,000 L·mol ⁻¹ ·cm ⁻¹ (in MeOH)

Table 3: Solubility and Storage

Property	Recommendation
Recommended Solvents	DMF, DMSO, Methanol, Water
Storage Temperature	-20°C
Shelf Life (Solid)	≥ 12 months
Stock Solution Storage	-20°C (up to 1 month)

Experimental Protocols

Detailed Protocol for Labeling Proteins in a Cell Lysate via Click Chemistry

This protocol outlines the steps for labeling an azide-modified protein in a cell lysate with **Carboxyrhodamine 110-PEG4-alkyne** using a copper-catalyzed click reaction.

Materials:

- Azide-modified protein sample (e.g., cell lysate)
- Carboxyrhodamine 110-PEG4-alkyne**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

- Sodium Ascorbate
- DMSO (anhydrous)
- Phosphate-buffered saline (PBS)

Procedure:

- Preparation of Stock Solutions:
 - **Carboxyrhodamine 110-PEG4-alkyne**: Prepare a 10 mM stock solution in anhydrous DMSO.
 - Copper(II) sulfate (CuSO_4): Prepare a 20 mM stock solution in deionized water.
 - THPTA: Prepare a 100 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
- Labeling Reaction:
 - In a microcentrifuge tube, combine 50 μL of the azide-modified protein lysate (1-5 mg/mL) with 90 μL of PBS buffer.
 - Add the **Carboxyrhodamine 110-PEG4-alkyne** stock solution to a final concentration of 2.5 μM . Vortex briefly.
 - Add the THPTA stock solution to a final concentration of 100 μM . Vortex briefly.
 - Add the CuSO_4 stock solution to a final concentration of 20 μM . Vortex briefly.
 - To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 300 μM . Vortex briefly.
 - Protect the reaction from light and incubate at room temperature for 30 minutes.
- Downstream Processing:

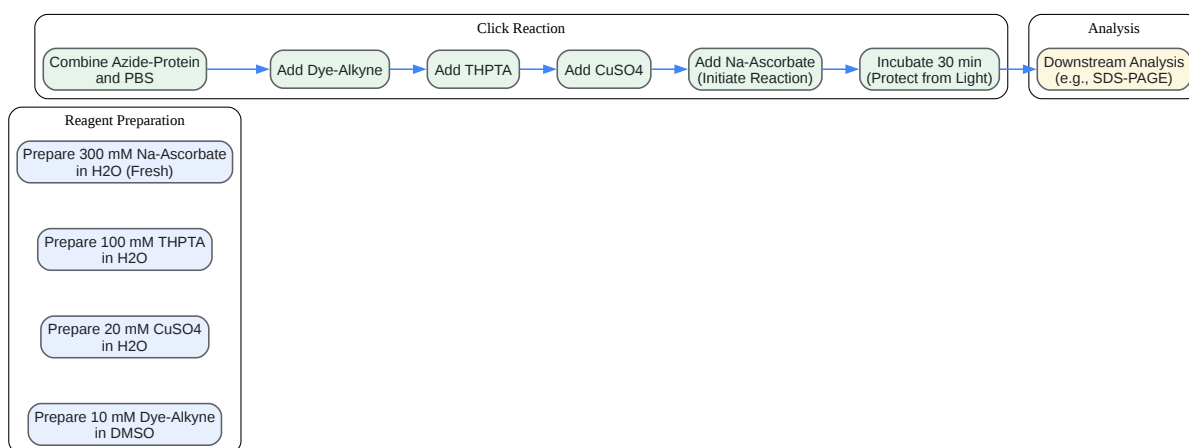
- The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification steps.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Fluorescent Signal	1. Inefficient click reaction.	- Ensure the sodium ascorbate solution is freshly prepared. - Degas the reaction mixture to remove oxygen, which can interfere with the catalyst. - Optimize the concentrations of the catalyst components (copper and ligand).
2. Degradation of the alkyne dye.	- Store the alkyne dye properly at -20°C and protect it from light. - Prepare stock solutions in anhydrous DMSO to prevent hydrolysis.	
3. Insufficient amount of azide-modified target.	- Verify the successful incorporation of the azide tag into your target molecule.	
High Background Fluorescence	1. Non-specific binding of the fluorescent alkyne.	- Decrease the concentration of the Carboxyrhodamine 110-PEG4-alkyne. - Include additional washing steps after the reaction. - Add a blocking agent like BSA to the buffers.
2. Copper-induced fluorescence.	- Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used.	
3. Precipitation of the dye.	- Ensure the final concentration of the dye in the reaction mixture does not exceed its solubility limit. - If precipitation is observed, consider adjusting the buffer composition or adding a small	

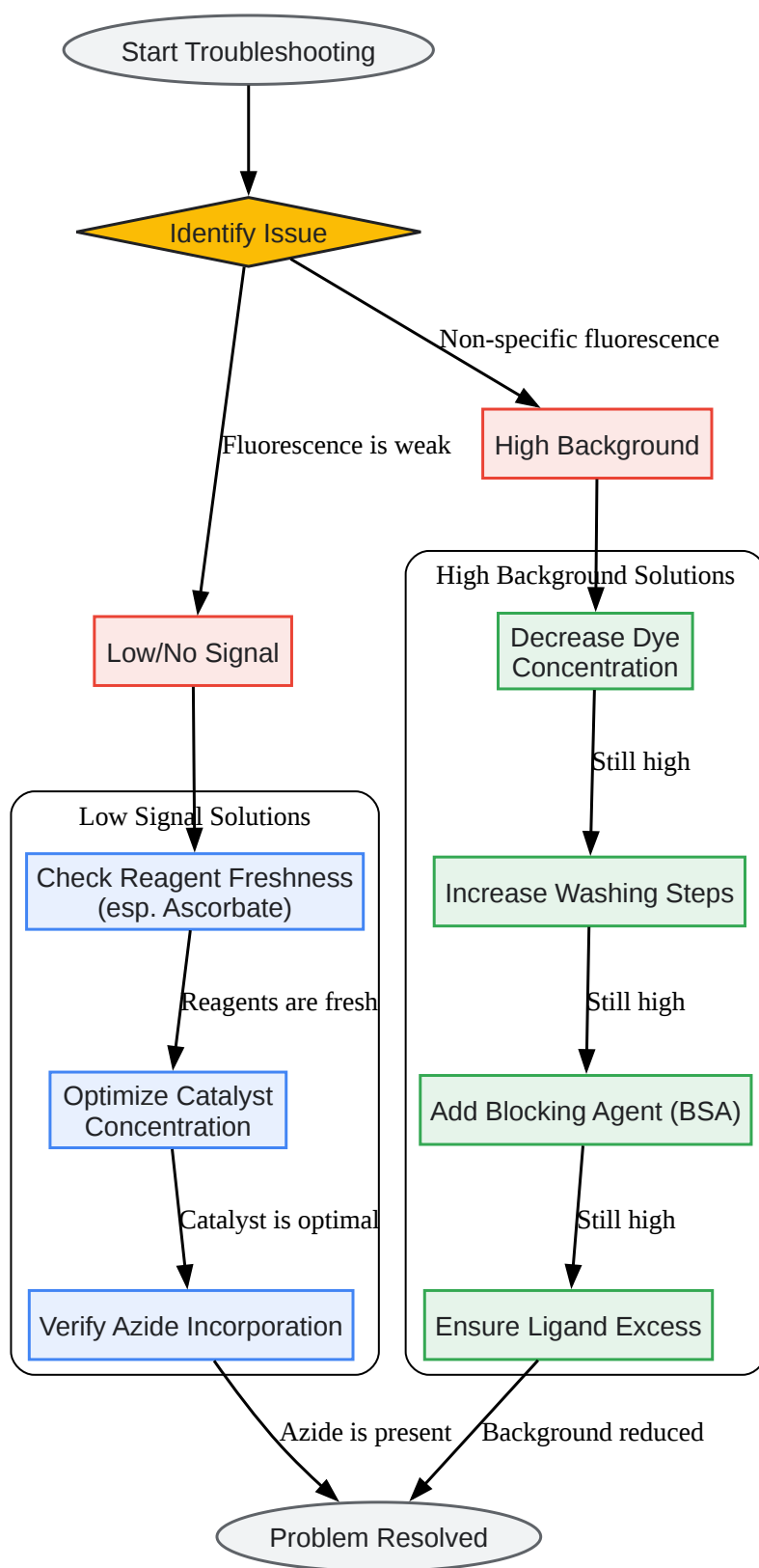
percentage of an organic co-solvent.

Visualizations



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Caption: Experimental workflow for labeling azide-modified proteins with **Carboxyrhodamine 110-PEG4-alkyne**.



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Caption: Troubleshooting logic for common issues in fluorescent labeling with click chemistry.

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